Bis-benzo[1,3]dioxol-5-ylmethyl-amineoxalate
Overview
Description
Bis-benzo[1,3]dioxol-5-ylmethyl-amine oxalate is a biochemical used for proteomics research . It has a molecular formula of C16H15NO4•C2H2O4 and a molecular weight of 375.33 .
Molecular Structure Analysis
The molecular structure of Bis-benzo[1,3]dioxol-5-ylmethyl-amine oxalate is defined by its molecular formula, C16H15NO4•C2H2O4, and its molecular weight, 375.33 .Scientific Research Applications
Photopolymerization Characteristics
Bis-benzo[1,3]dioxol-5-ylmethanone (BBDOM) has been identified as a hydrogen-abstraction photoinitiator, demonstrating a redshifted maximal absorption compared to benzophenone. Studies into the kinetics of photopolymerization of BBDOM in various systems indicate its effectiveness as a photoinitiator, surpassing benzophenone. The presence of cyclic acetals in BBDOM, which are widely distributed in nature, allows for the avoidance of large quantities of amines in the system without the need for an additional hydrogen donor (Cui et al., 2011).
Safety And Hazards
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)methanamine;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4.C2H2O4/c1-3-13-15(20-9-18-13)5-11(1)7-17-8-12-2-4-14-16(6-12)21-10-19-14;3-1(4)2(5)6/h1-6,17H,7-10H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEDGYLPVHYLIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCC3=CC4=C(C=C3)OCO4.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis-benzo[1,3]dioxol-5-ylmethyl-amineoxalate | |
CAS RN |
1185292-98-1 | |
Record name | 1,3-Benzodioxole-5-methanamine, N-(1,3-benzodioxol-5-ylmethyl)-, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185292-98-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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